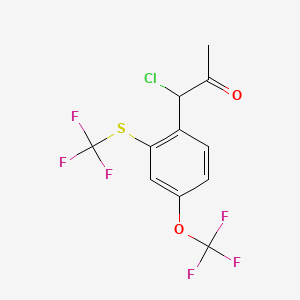
Ethyl N-(tert-butoxycarbonyl)-N-(1-(hydroxymethyl)cyclopropyl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-(tert-butoxycarbonyl)-N-(1-(hydroxymethyl)cyclopropyl)glycinate is a synthetic organic compound that belongs to the class of glycine derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a cyclopropyl ring, and a hydroxymethyl group. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-(tert-butoxycarbonyl)-N-(1-(hydroxymethyl)cyclopropyl)glycinate typically involves the following steps:
Protection of Glycine: Glycine is first protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of Cyclopropyl Intermediate: The protected glycine is then reacted with a cyclopropyl derivative, such as cyclopropylcarbinol, under acidic or basic conditions to form the cyclopropyl intermediate.
Esterification: The intermediate is esterified with ethanol in the presence of a catalyst like sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl N-(tert-butoxycarbonyl)-N-(1-(hydroxymethyl)cyclopropyl)glycinate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Trifluoroacetic acid, hydrochloric acid
Major Products Formed
Oxidation: Carboxylic acid derivative
Reduction: Alcohol derivative
Substitution: Free amine
Aplicaciones Científicas De Investigación
Ethyl N-(tert-butoxycarbonyl)-N-(1-(hydroxymethyl)cyclopropyl)glycinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl N-(tert-butoxycarbonyl)-N-(1-(hydroxymethyl)cyclopropyl)glycinate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The cyclopropyl ring and hydroxymethyl group may play crucial roles in these interactions by providing steric and electronic properties that influence binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl N-(tert-butoxycarbonyl)glycinate: Lacks the cyclopropyl and hydroxymethyl groups.
Ethyl N-(1-(hydroxymethyl)cyclopropyl)glycinate: Lacks the Boc protecting group.
Ethyl N-(tert-butoxycarbonyl)-N-(cyclopropyl)glycinate: Lacks the hydroxymethyl group.
Uniqueness
Ethyl N-(tert-butoxycarbonyl)-N-(1-(hydroxymethyl)cyclopropyl)glycinate is unique due to the combination of the Boc protecting group, cyclopropyl ring, and hydroxymethyl group. This unique structure imparts specific chemical and biological properties that are not present in similar compounds, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H23NO5 |
|---|---|
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
ethyl 2-[[1-(hydroxymethyl)cyclopropyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate |
InChI |
InChI=1S/C13H23NO5/c1-5-18-10(16)8-14(13(9-15)6-7-13)11(17)19-12(2,3)4/h15H,5-9H2,1-4H3 |
Clave InChI |
MUJCOKGAKCTSKZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CN(C(=O)OC(C)(C)C)C1(CC1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


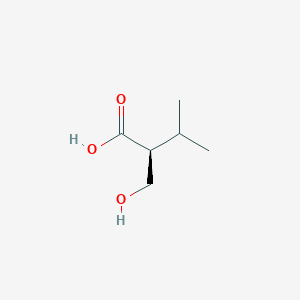
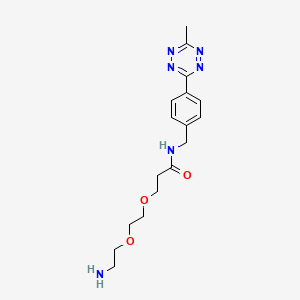
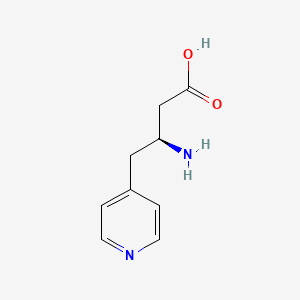
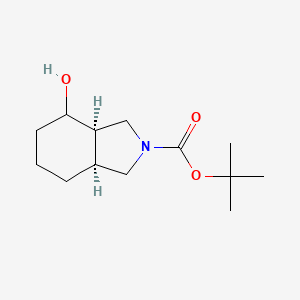


![4'-(Cyclopropylmethyl)-N-methyl-2-(methylthio)-[4,5'-bipyrimidin]-2'-amine](/img/structure/B14039225.png)
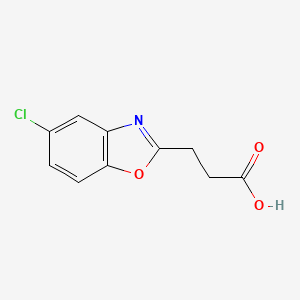

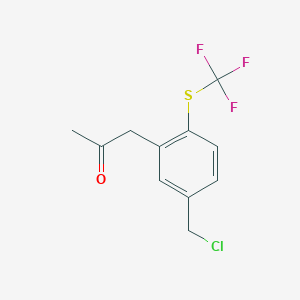

![(1R,3S,5Z)-5-[2-[(1R,3aS,7aR)-1-[(2R,3E,5E)-7-ethyl-7-hydroxynona-3,5-dien-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B14039240.png)
